3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid

Beschreibung

Chemical Identity and Nomenclature

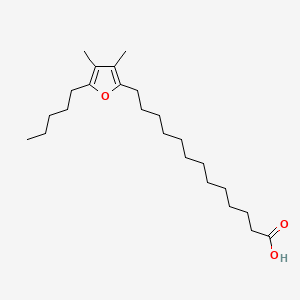

The compound is systematically named 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid under IUPAC guidelines. Its shorthand notation, 13D5 , reflects its structural features: a 13-carbon carboxyalkyl chain, dimethyl substitutions at the furan ring’s 3- and 4-positions, and a pentyl group at the 5-position. Alternative designations include "12,15-epoxy-15,16-dimethyldocosa-12,14-dienoic acid," highlighting its unsaturated epoxy structure.

Historical Context and Discovery

Furan fatty acids were first identified in 1961 during studies of Exocarpus seed oil. The discovery of 3,4-dimethyl-5-pentyl-2-furantridecanoic acid emerged later through lipid profiling of marine organisms, particularly fish and mussels, where FuFAs are incorporated into phospholipids and cholesterol esters. Its detection in human metabolomic databases (e.g., HMDB0061649) underscores its presence in biological systems, though at low concentrations.

Structural Characteristics and Molecular Formula

The molecule features a furan ring substituted with:

- A 13-carbon carboxyalkyl chain at the 2-position.

- Dimethyl groups at the 3- and 4-positions.

- A pentyl group (C5H11) at the 5-position.

The molecular formula C24H42O3 corresponds to a molar mass of 378.59 g/mol. Spectroscopic data, including SMILES (CCCCCc1c(c(c(o1)CCCCCCCCCCCCC(=O)O)C)C ) and InChIKey (RCISJPUCXSEESK-UHFFFAOYSA-N ), confirm its planar structure and stereochemical properties.

Significance in Chemical and Material Sciences

Antioxidant Properties

3,4-Dimethyl-5-pentyl-2-furantridecanoic acid acts as a potent radical scavenger , protecting polyunsaturated fatty acids (PUFAs) from lipid peroxidation. Its furan ring reacts with reactive oxygen species (ROS), forming stable dioxoenoic derivatives that mitigate oxidative stress. This mechanism is critical in marine organisms exposed to high oxygen environments.

Material Science Applications

In polymer chemistry, FuFAs are explored as stabilizers against UV-induced degradation due to their capacity to quench free radicals. Their integration into lipid bilayers enhances membrane resilience, a property leveraged in drug delivery systems.

Comparative Analysis with Other FuFAs

Table 3: Functional Comparison of Furan Fatty Acids

| Compound | Alkyl Chain Length | Key Substitutions | Antioxidant Efficiency |

|---|---|---|---|

| 13D5 (This compound) | 13 carbons | 3,4-dimethyl | High |

| 9D3 | 9 carbons | 3-methyl | Moderate |

| 11D5 | 11 carbons | 3,4-dimethyl | High |

Data synthesized from .

Eigenschaften

IUPAC Name |

13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISJPUCXSEESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00852743 | |

| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-43-6 | |

| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wirkmechanismus

Target of Action

The primary target of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is carnitine palmitoyltransferase 1 (CPT1) . CPT1 is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .

Mode of Action

The compound interacts with its target, CPT1, by being converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion facilitates the transport of the compound into the mitochondrial matrix .

Biochemical Pathways

The compound affects the fatty acid oxidation pathway . Once inside the mitochondria, it undergoes beta-oxidation, a process that breaks down fatty acids to produce energy .

Result of Action

The primary result of the compound’s action is the production of energy through the beta-oxidation of fatty acids in the mitochondria . This process is essential for maintaining cellular functions and energy homeostasis.

Biochemische Analyse

Biochemical Properties

The biochemical reactions involving 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are primarily associated with its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine. This conversion is facilitated by the enzyme carnitine palmitoyltransferase 1 (CPT1).

Cellular Effects

The cellular effects of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are largely related to its role in mitochondrial transport. The compound is converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine by CPT1, which then gets transported into the mitochondrial matrix.

Molecular Mechanism

At the molecular level, 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid exerts its effects through its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine. This conversion, facilitated by CPT1, is a key step in the transport of the compound into the mitochondria.

Metabolic Pathways

13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is involved in metabolic pathways related to the synthesis of very long acyl groups. It interacts with the enzyme CPT1 during its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine.

Biologische Aktivität

3,4-Dimethyl-5-pentyl-2-furantridecanoic acid, also referred to as F8 acid, is a member of the class of compounds known as furanoid fatty acids . These compounds are characterized by the presence of a furan ring and are found in various natural sources, including plants and marine organisms. The biological activity of this compound is an area of emerging research, with preliminary studies indicating potential anti-inflammatory and antimicrobial properties .

Chemical Structure and Properties

The chemical formula for 3,4-dimethyl-5-pentyl-2-furantridecanoic acid is with a molecular weight of approximately 378.59 g/mol. Its structure includes:

- A furan ring , which contributes to its biological activity.

- A long aliphatic carbon chain , enhancing its hydrophobic properties.

The presence of functional groups, particularly the carboxylic acid (-COOH), allows for typical acid-base reactions and potential interactions with biological targets such as enzymes and receptors.

Biological Activities

Research into the biological activities of 3,4-dimethyl-5-pentyl-2-furantridecanoic acid has highlighted several key areas:

Anti-inflammatory Properties

Furanoid fatty acids have been associated with anti-inflammatory effects. Preliminary data suggest that compounds with similar structures may influence cellular pathways involved in inflammation. Further investigation is needed to elucidate the specific mechanisms through which 3,4-dimethyl-5-pentyl-2-furantridecanoic acid exerts these effects.

Comparative Analysis with Related Compounds

To understand the unique properties of 3,4-dimethyl-5-pentyl-2-furantridecanoic acid, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | Shorter carbon chain; less hydrophobic | |

| 3,4-Dimethyl-5-pentyl-2-furanpentanoic acid | Significantly shorter chain; different biological activity | |

| 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | Contains epoxy groups; different reactivity profile |

The longer aliphatic chain combined with the furan ring structure in F8 acid may lead to distinct biological activities compared to these structurally similar compounds.

The potential mechanisms through which 3,4-dimethyl-5-pentyl-2-furantridecanoic acid may exert its biological effects include:

- Interaction with lipid membranes : Similar compounds have been shown to interact with lipid bilayers, potentially altering membrane fluidity and function.

- Binding affinity to proteins : Initial studies indicate that furanoid fatty acids can bind to proteins involved in inflammation and metabolism .

Case Studies and Research Findings

While direct case studies specifically focusing on 3,4-dimethyl-5-pentyl-2-furantridecanoic acid are scarce, related research provides insights into its potential applications:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Furan Fatty Acids

The compound belongs to a broader class of furan fatty acids, which vary in substituents on the furan ring and the length of the alkyl chain. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons

Vorbereitungsmethoden

Oxidation of Furan Ring Precursors

A patent detailing the synthesis of furan-2,5-dicarboxylic acid (FDCA) provides a foundational approach for oxidizing furan derivatives. While FDCA lacks the alkyl chains of 13D5, its production via metal permanganate oxidation in alkaline conditions offers insights into functionalizing furan rings.

Proposed Pathway

-

Synthesis of Furan Precursor :

-

Oxidation of Hydroxymethyl Groups :

Challenges

Biogenetic Pathways and Natural Extraction

Although synthetic methods dominate industrial production, natural extraction from marine organisms provides an alternative route.

Sources

Limitations

Enzymatic Synthesis

Emerging research explores lipases and cytochrome P450 enzymes for tailoring fatty acid chains.

Key Steps

Advantages

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid?

- Methodological Answer : The compound’s molecular formula is C₂₃H₄₀O₃ (MW: 364.562 g/mol), with a fused furan ring substituted with methyl and pentyl groups at positions 3, 4, and 5, respectively, linked to a tridecanoic acid chain. Key analytical techniques for structural confirmation include:

- NMR spectroscopy (¹H/¹³C) to resolve substituent positions and chain conformation.

- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns .

- Differential scanning calorimetry (DSC) for determining thermal properties (melting point data is currently unavailable and requires experimental validation).

Q. What are the recommended safety protocols for handling 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and incompatible materials (e.g., strong bases) due to potential esterification or decarboxylation reactions .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. What synthetic routes are available for 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid?

- Methodological Answer : While direct synthesis methods are not well-documented, analogous furan-fatty acid derivatives are typically synthesized via:

- Friedel-Crafts alkylation to introduce methyl/pentyl groups onto a furan precursor.

- Grignard reactions for chain elongation, followed by oxidation to the carboxylic acid.

- Catalytic hydrogenation to stabilize intermediates. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical due to steric hindrance from substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioaccumulation data for furan-fatty acid derivatives like 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid?

- Methodological Answer :

- Comparative studies : Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix interference .

- Environmental modeling : Apply fugacity models to predict partitioning behavior in water-soil systems, accounting for logP (experimental value: 7.24) and biodegradation half-lives .

- Meta-analysis : Cross-reference data from Arctic monitoring studies (e.g., Muir et al., 2019) to assess persistence trends in lipid-rich ecosystems .

Q. What analytical challenges arise in quantifying trace levels of 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid in biological matrices?

- Methodological Answer :

- Sample preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipid-rich samples.

- Detection : Optimize GC-MS parameters (e.g., derivatization with BSTFA for volatility) or HPLC-UV at 210–230 nm for carboxylic acid detection.

- Validation : Perform spike-recovery experiments across physiological pH ranges (4–9) to evaluate stability .

Q. How does the steric environment of the furan ring influence the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy under acidic (pH < 3), neutral, and alkaline (pH > 10) conditions.

- Computational modeling : Use DFT calculations to assess electronic effects of methyl/pentyl groups on ring aromaticity and acid dissociation constants (pKa) .

- Stability testing : Store solutions at 25°C/40°C and analyze degradation products (e.g., decarboxylated furans) using LC-QTOF-MS .

Q. What strategies mitigate matrix interference in ecological toxicity assays involving 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid?

- Methodological Answer :

- Biosensor assays : Use transgenic Daphnia magna models expressing fluorescent reporters for real-time toxicity monitoring.

- Fractionation : Separate the compound from co-occurring PFAS (e.g., perfluorodecanoic acid) via ion-pair chromatography .

- Negative controls : Include structurally similar, non-toxic furan analogs to isolate specific toxicological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.